

Benzyl Isoeugenol: Application Notes for Cosmetic Formulation

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Compound of Interest

Compound Name: *Benzyl isoeugenol*

Cat. No.: B3030593

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Introduction

Benzyl isoeugenol is a synthetic fragrance ingredient valued for its warm, spicy, and floral scent profile, reminiscent of carnation with balsamic undertones.^{[1][2]} It is utilized in a variety of cosmetic and personal care products to impart or enhance fragrance, including perfumes, soaps, lotions, and color cosmetics.^{[2][3]} Chemically, it is the benzyl ether of isoeugenol, a structural modification that enhances stability.^[2] This document provides detailed application notes, safety data, and experimental protocols relevant to the use of **benzyl isoeugenol** in cosmetic formulations, with a focus on its skin sensitization potential.

Physicochemical Properties

Property	Value	Reference
Chemical Name	Isoeugenyl benzyl ether	[4]
Synonyms	Benzyl 2-methoxy-4-propenylphenyl ether, 1-(Benzyoxy)-2-methoxy-4-(1-propenyl)benzene	[4]
CAS Number	120-11-6	[4]
Molecular Formula	C ₁₇ H ₁₈ O ₂	[5]
Molecular Weight	266.33 g/mol	[5]
Appearance	White to reddish solid, powdery substance at room temperature.	[6]
Odor Profile	Faint, spicy scent reminiscent of vanilla and almond.	[6]

Regulatory and Safety Information

The safety of **benzyl isoeugenol** as a fragrance ingredient has been assessed by the Research Institute for Fragrance Materials (RIFM). The Expert Panel for Fragrance Safety concluded that this material is safe for use in fragrance formulations under the current conditions of use.[4]

Quantitative Safety Data

Endpoint	Value	Species	Method	Reference
Acute Oral Toxicity (LD50)	4900 mg/kg	Rat	Oral	[7]
Repeated Dose Toxicity (NOEL)	80 mg/kg/day	Rat	Subchronic Oral	[4]
Skin Sensitization (NESIL)	9400 µg/cm ²	---	QRA	[4]
Genotoxicity	Not expected to be genotoxic	---	Weight of Evidence	[4]
Phototoxicity/Photoallergenicity	Not expected to be a photoirritant/photocatalyst	---	UV/Vis Spectra	[4]

Note: The No Expected Sensitization Induction Level (NESIL) is a key value in quantitative risk assessment (QRA) for skin sensitization. It represents the highest exposure level per unit area of skin at which no induction of sensitization is expected in humans. This value is used by regulatory bodies like the International Fragrance Association (IFRA) to establish concentration limits for fragrance ingredients in different consumer product categories.

IFRA Standards

While a specific, detailed IFRA standard for **benzyl isoeugenol** was not identified in the public domain at the time of this writing, the IFRA Code of Practice sets limits for many fragrance ingredients based on RIFM safety assessments. For reference, the related molecule, isoeugenol, is restricted in various product categories.[8] The concentration limits for any fragrance ingredient are determined by the NESIL and the exposure scenarios for each product type. It is crucial for formulators to consult the latest version of the IFRA Standards for the most up-to-date restrictions.

Experimental Protocols

The following are detailed protocols for key assays used to evaluate the skin sensitization potential of fragrance ingredients like **benzyl isoeugenol**. These are based on internationally recognized guidelines, primarily from the Organisation for Economic Co-operation and Development (OECD).

In Chemico: Direct Peptide Reactivity Assay (DPRA)

The DPRA is an in chemico method that assesses the molecular initiating event of skin sensitization: protein reactivity. It quantifies the reactivity of a test chemical with synthetic peptides containing cysteine and lysine.[\[9\]](#)[\[10\]](#)[\[11\]](#)

Principle: The depletion of the cysteine and lysine peptides is measured by high-performance liquid chromatography (HPLC) after a 24-hour incubation with the test substance.[\[11\]](#)

Protocol (based on OECD TG 442C):

- Preparation of Solutions:
 - Prepare a 100 mM solution of the test substance (**benzyl isoeugenol**) in a suitable solvent (e.g., acetonitrile).
 - Prepare stock solutions of the cysteine-containing peptide (Ac-RFAACAA-COOH) at 0.667 mM and the lysine-containing peptide (Ac-RFAAKAA-COOH) at 0.667 mM in the appropriate buffer.
- Incubation:
 - For each peptide, mix the test substance solution with the peptide solution to achieve final concentrations of 5 mM for the test substance and 0.5 mM for the peptide.
 - Include a reference control with a known sensitizer and a solvent control.
 - Incubate the mixtures for 24 ± 2 hours at $25 \pm 2.5^{\circ}\text{C}$.[\[12\]](#)
- Analysis:
 - After incubation, quench the reaction and dilute the samples.

- Analyze the concentration of the remaining peptide in each sample using HPLC with UV detection at 220 nm.[9]
- Data Interpretation:
 - Calculate the percentage of peptide depletion for both cysteine and lysine.
 - The mean depletion percentage is used to classify the substance into one of four reactivity classes: no, low, moderate, or high reactivity, which helps to discriminate between sensitizers and non-sensitizers.

In Vitro: KeratinoSens™ Assay

The KeratinoSens™ assay addresses the second key event in the skin sensitization adverse outcome pathway (AOP), which is the activation of keratinocytes.[13] It measures the induction of genes regulated by the Keap1-Nrf2 pathway, a key cellular defense mechanism against oxidative stress induced by sensitizers.[6][14]

Principle: This assay uses a modified human keratinocyte cell line (HaCaT) that contains a luciferase gene under the control of the antioxidant response element (ARE). Activation of this pathway by a sensitizer leads to the production of luciferase, which can be quantified by luminescence.[1][13]

Protocol (based on OECD TG 442D):

- **Cell Culture:**
 - Culture the KeratinoSens™ cells in appropriate media in 96-well plates and incubate for 24 hours.[1]
- **Exposure:**
 - Prepare a series of concentrations of the test substance (**benzyl isoeugenol**) in the culture medium. Typically, 12 concentrations ranging from 0.98 to 2000 μ M are used.[6]
 - Expose the cells to the test substance for 48 hours.
 - Include a positive control (e.g., cinnamaldehyde) and a negative/vehicle control.[1]

- Luminescence Measurement:
 - After exposure, lyse the cells and add a luciferase substrate.
 - Measure the luminescence using a luminometer.
- Cytotoxicity Assessment:
 - Concurrently, assess cell viability using a method like the MTT assay to ensure that the observed luciferase induction is not due to cytotoxicity.[\[6\]](#)
- Data Interpretation:
 - A test substance is classified as a sensitizer if it induces a statistically significant increase in luciferase activity of 1.5-fold or greater at a concentration that maintains cell viability above 70%.

In Vivo: Murine Local Lymph Node Assay (LLNA)

The LLNA is an in vivo method for assessing the skin sensitization potential of a substance by measuring the proliferation of lymphocytes in the draining lymph nodes of mice.[\[7\]](#)[\[15\]](#)

Principle: Sensitizers induce a primary proliferation of T-lymphocytes in the lymph nodes draining the site of application. This proliferation is measured by the incorporation of a radiolabeled nucleoside (e.g., ^3H -methyl thymidine) or by alternative methods.[\[7\]](#)[\[15\]](#)

Protocol (based on OECD TG 429):

- Animal Dosing:
 - Use a minimum of four animals per dose group.
 - Apply the test substance (in a suitable vehicle, e.g., acetone:olive oil 4:1) to the dorsum of both ears of the mice for three consecutive days.[\[7\]](#)[\[16\]](#)
 - Include a vehicle control group and a positive control group.
- Lymphocyte Proliferation Measurement:

- On day 5, inject the mice with ^3H -methyl thymidine intravenously.[7]
- Five hours after injection, sacrifice the animals and excise the draining auricular lymph nodes.[7] . Prepare single-cell suspensions of the lymph node cells.[7]
- Measure the incorporation of the radioisotope by β -scintillation counting.[7]
- Data Interpretation:
 - Calculate the Stimulation Index (SI) for each group by dividing the mean proliferation in the test group by the mean proliferation in the vehicle control group.[16]
 - A substance is classified as a sensitizer if the SI is 3 or greater.[16]

Human Confirmatory: Human Repeat Insult Patch Test (HRIPT)

The HRIPT is a clinical study designed to assess the skin irritation and sensitization potential of a cosmetic product in human volunteers.[2][17][18]

Protocol:

- Induction Phase:
 - Apply the test product under an occlusive or semi-occlusive patch to the back of at least 50 subjects.[2][17]
 - The patch remains in place for 24 hours.[2]
 - This procedure is repeated nine times over a three-week period at the same application site.[2]
 - The site is evaluated for any signs of irritation before each new patch application.[2]
- Rest Phase:
 - A rest period of 10 to 21 days follows the induction phase, during which no patches are applied.[2]

- Challenge Phase:
 - After the rest period, apply a challenge patch with the test product to a new, untreated (virgin) site on the skin.[2]
 - Evaluate the challenge site for any reactions at 24, 48, 72, and sometimes 96 hours after application.[17]
- Data Interpretation:
 - The presence of a delayed hypersensitivity reaction (erythema, edema, papules) at the challenge site in one or more subjects indicates a potential for sensitization. The absence of such reactions suggests the product is not a sensitizer under the test conditions.

Analytical Methods

The quantification of **benzyl isoeugenol** in cosmetic products is typically performed using gas chromatography-mass spectrometry (GC-MS).

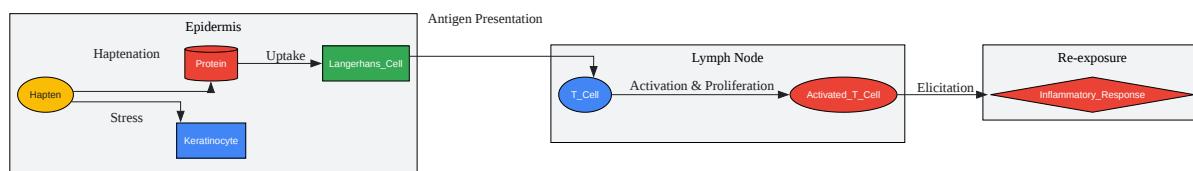
General Protocol for GC-MS Analysis:

- Sample Preparation:
 - Extract the fragrance components from the cosmetic matrix using a suitable solvent (e.g., methyl tert-butyl ether) through liquid-liquid extraction.[19]
 - The extraction may be enhanced by techniques such as ultrasonication.
 - Anhydrous sodium sulfate can be used to remove any residual water.[19]
 - The extract is then filtered and diluted as necessary.[19]
- GC-MS Analysis:
 - Inject the prepared sample into a GC-MS system.
 - Use a capillary column suitable for the separation of fragrance compounds (e.g., DB-5ms or DB-WAX).[20]

- Set an appropriate temperature program for the GC oven to separate the analytes.[19]
- Operate the mass spectrometer in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity, or in full scan mode for identification.
- Quantification:
 - Use an internal standard for accurate quantification.
 - Prepare a calibration curve using standards of **benzyl isoeugenol** of known concentrations.
 - Calculate the concentration of **benzyl isoeugenol** in the original cosmetic sample based on the calibration curve.

Visualizations

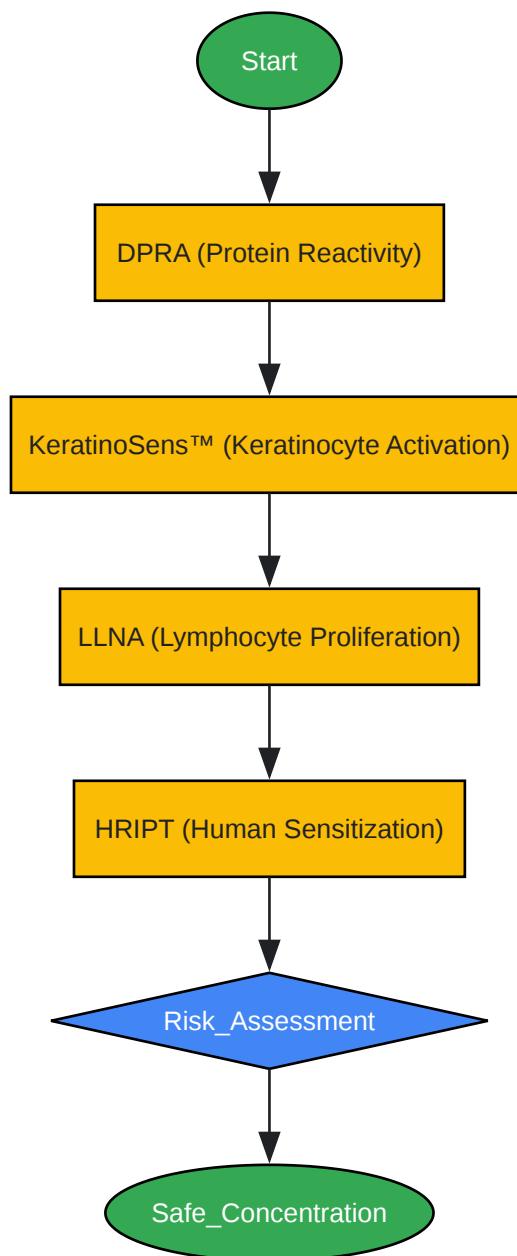
Signaling Pathway in Skin Sensitization



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Caption: Overview of the allergic contact dermatitis pathway.

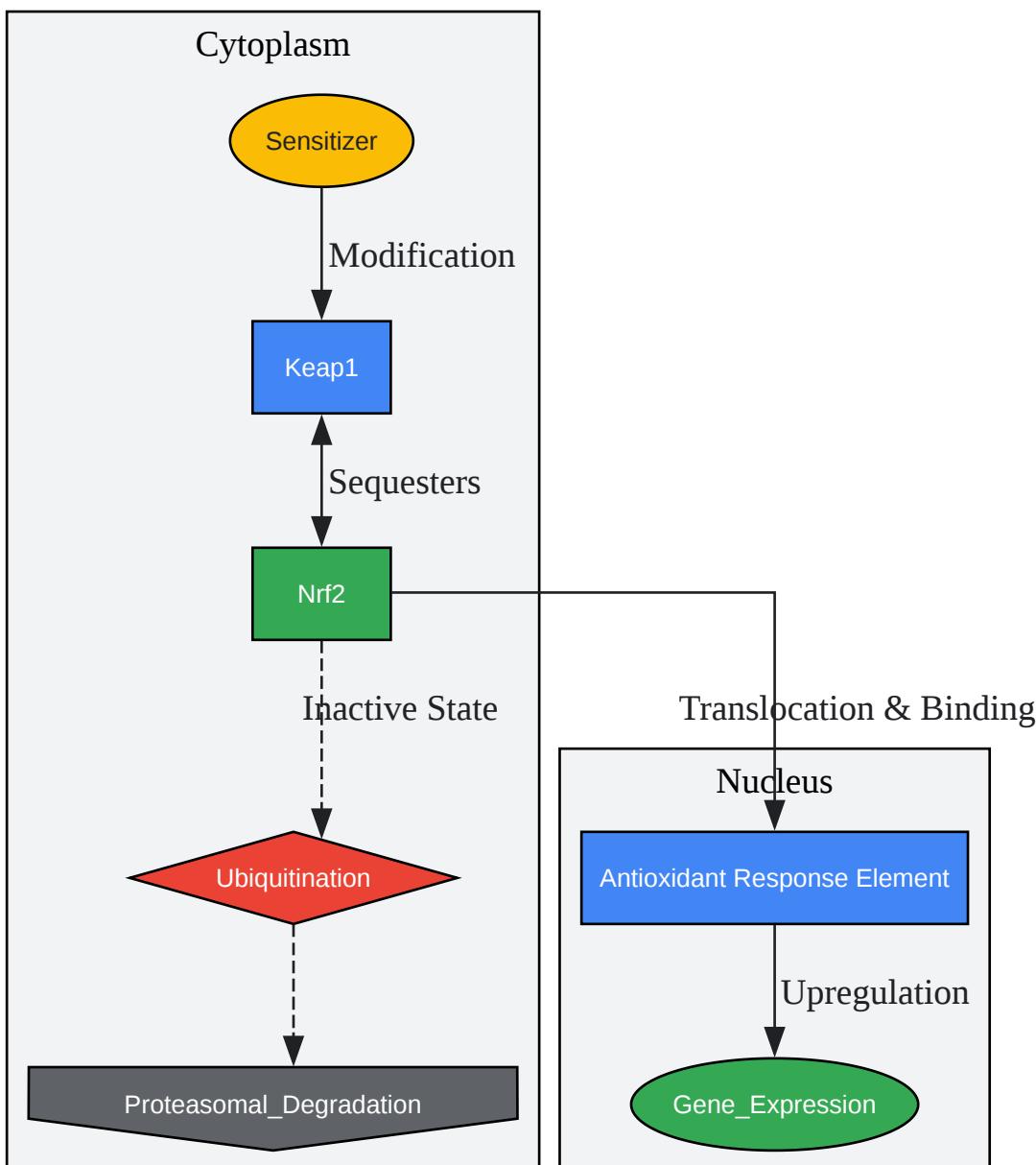
Experimental Workflow for Sensitization Assessment



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Caption: Tiered testing strategy for skin sensitization.

Keap1-Nrf2 Signaling Pathway



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Caption: Activation of the Keap1-Nrf2 pathway by a sensitizer.

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